molecular formula C12H7BrFN3 B2998568 6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 876300-81-1

6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2998568
CAS RN: 876300-81-1
M. Wt: 292.111
InChI Key: GDOXGFCAWZSNNI-UHFFFAOYSA-N
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Description

“6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is a derivative of thienotriazolodiazepine with potent sedative and anxiolytic effects . It has been sold as a designer drug .


Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The review focuses particularly on the synthetic protocols and biological potential, including structure–activity relationship (SAR), in silico pharmacokinetics, molecular modeling, and mechanistic studies of 1,2,4-triazolo .


Molecular Structure Analysis

The molecule is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring .


Chemical Reactions Analysis

In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .

Scientific Research Applications

Selective Al(3+) Sensor

A study by Maity & Govindaraju (2010) highlighted the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate using a triazole linker. This compound serves as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer.

Antimicrobial Activity

Verbitskiy et al. (2016) synthesized a series of 6-fluoroaryl substituted [1,2,4]triazolo[1,5-a]pyrimidines, derived from 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine, and evaluated their antimicrobial activity. These compounds showed significant in vitro activity against Mycobacterium tuberculosis H 37 Rv and gram-negative bacteria (Verbitskiy et al., 2016).

Synthesis of Dihydrothienopyridine Derivatives

Ábrányi‐Balogh et al. (2013) explored the synthesis of new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines by reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with acid hydrazides. This research provides insight into the versatile applications of such compounds in synthetic chemistry (Ábrányi‐Balogh et al., 2013).

Anticancer Agents with Unique Tubulin Inhibition

Zhang et al. (2007) reported on the synthesis of a series of triazolopyrimidines as anticancer agents. These compounds showed a unique mechanism of action by promoting tubulin polymerization in vitro, without binding competitively with paclitaxel. This study underscores the potential of these compounds in developing new anticancer therapies (Zhang et al., 2007).

Herbicidal Activity

Research by Moran (2003) focused on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds. These compounds exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural applications (Moran, 2003).

properties

IUPAC Name

6-bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3/c13-8-5-6-11-15-16-12(17(11)7-8)9-3-1-2-4-10(9)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXGFCAWZSNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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